molecular formula C13H10N4O5 B13772150 Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate CAS No. 92378-74-0

Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate

Cat. No.: B13772150
CAS No.: 92378-74-0
M. Wt: 302.24 g/mol
InChI Key: DTKBSULXVBMWGI-UHFFFAOYSA-N
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Description

3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C13H10N4O5 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester typically involves the reaction of pyrazine-2-carboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aqueous acid or base.

    Coupling Reactions: Boronic acids, palladium catalyst, base.

Major Products Formed

    Reduction: 3-[(4-Aminobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester.

    Hydrolysis: 3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid.

    Coupling: Various substituted pyrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is not fully understood. its derivatives are known to interact with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is unique due to the presence of both a nitro group and a pyrazine ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

92378-74-0

Molecular Formula

C13H10N4O5

Molecular Weight

302.24 g/mol

IUPAC Name

methyl 3-[(4-nitrobenzoyl)amino]pyrazine-2-carboxylate

InChI

InChI=1S/C13H10N4O5/c1-22-13(19)10-11(15-7-6-14-10)16-12(18)8-2-4-9(5-3-8)17(20)21/h2-7H,1H3,(H,15,16,18)

InChI Key

DTKBSULXVBMWGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CN=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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